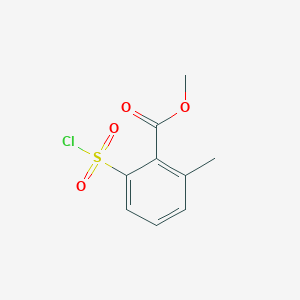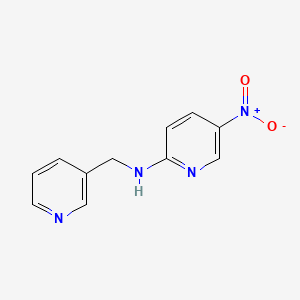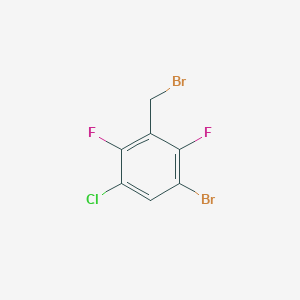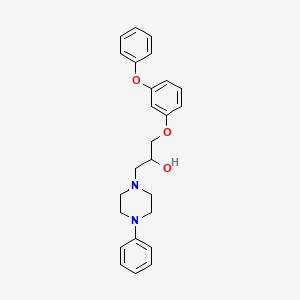
2-(氯磺酰基)-6-甲基苯甲酸甲酯
描述
“Methyl 2-(chlorosulfonyl)-6-methylbenzoate” is a chemical compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments . It appears as a white to beige or pink crystalline powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 2-(chlorosulfonyl)acetate” is synthesized by treating cyanogen chloride with sulfur trioxide . A continuous-flow methodology has been reported for efficient synthesis of related compounds, which effectively addresses process challenges by an extra inert solvent flow .Molecular Structure Analysis
The molecular formula of “Methyl 2-(chlorosulfonyl)-6-methylbenzoate” is C8H7ClO4S, and its molecular weight is 234.66 . The structure of similar compounds, such as “Chlorosulfonyl isocyanate”, consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, “Chlorosulfonyl isocyanate” has been employed for the preparation of β-lactams . It reacts with alkenes via a [2+2]-cycloaddition to give the sulfonamide . Other reactions include cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides, conversion of primary alcohols to carbamates, and conversion of carboxylic acids and the acid chlorides into nitriles .Physical And Chemical Properties Analysis
“Methyl 2-(chlorosulfonyl)-6-methylbenzoate” is a white to beige or pink crystalline powder . The molecular weight is 234.66 .科学研究应用
1. 高效合成工艺
2-(氯磺酰基)-6-甲基苯甲酸甲酯可以通过连续流动重氮化过程高效合成。这种方法包括2-氨基苯甲酸甲酯的重氮化,然后进行氯磺酰化,其特点是能够最大程度地减少副反应,例如水解,即使在高浓度的盐酸中也是如此(Yu et al., 2016)。
2. 衍生物的合成和化学反应
已经对2-(氯磺酰基)-6-甲基苯甲酸甲酯的衍生物进行了合成和反应的研究。例如,已经合成了苯并恶唑啉-2-酮及其6-氯磺酰基衍生物,并用各种亲核试剂处理以生成一系列酰胺(Karimova et al., 2011)。
3. 一锅合成技术
已经开发了一锅合成方法来生产2-(氯磺酰基)-6-甲基苯甲酸甲酯的衍生物。此类技术包括将邻烯丙基苯酚转化为氯磺酰基-3-甲基-1,2-苯并恶噻蒽2,2-二氧化物,证明了该化合物在合成化学中的多功能性(Qaisi et al., 2004)。
4. 在致癌研究中的作用
在与致癌作用有关的研究中,2-(氯磺酰基)-6-甲基苯甲酸甲酯的衍生物,例如6-羟甲基苯并[a]芘,已被鉴定为致癌多环芳烃代谢活化中的代谢物(Flesher & Sydnor, 1973)。
5. 亲电攻击研究
该化合物已用于探索对立体中心附近三角碳进行亲电攻击的非对映选择性。这项研究提供了对特定反应条件下分子行为的见解(Fleming & Lewis, 1992)。
6. 除草剂开发
2-(氯磺酰基)-6-甲基苯甲酸甲酯是开发新型除草剂的关键成分。例如,三氟磺隆甲基是一种磺酰脲除草剂,用于控制甜菜中的阔叶杂草和禾本科杂草,其结构中含有该化合物(Dietrich, Reiser, & Stieglitz, 1995)。
7. 晶体结构分析
已经对与2-(氯磺酰基)-6-甲基苯甲酸甲酯相关的化合物的晶体结构进行了详细分析,例如三氟磺隆甲基。这项研究有助于更深入地了解分子相互作用和结构特性(Mereiter, 2011)。
安全和危害
属性
IUPAC Name |
methyl 2-chlorosulfonyl-6-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-4-3-5-7(15(10,12)13)8(6)9(11)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTIKIBYZKYPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2467439.png)
![1-benzyl-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2467440.png)
![5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2467441.png)
![2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2467442.png)
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone;dihydrochloride](/img/structure/B2467443.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2467448.png)
![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467449.png)
![5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B2467450.png)

![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2467452.png)


![1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2467456.png)